N-(4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]-1,3-oxazol-2-yl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O5S/c1-3-26-10-4-5-11-14(7-10)29-18(20-11)22-16(25)13-8-27-17(19-13)21-15(24)12-6-9(2)28-23-12/h4-8H,3H2,1-2H3,(H,19,21,24)(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHFXXMAMVXDRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=COC(=N3)NC(=O)C4=NOC(=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the individual heterocyclic components. The process may include:
Formation of the Thiazole Ring: This can be achieved by reacting 2-aminothiophenol with ethyl bromoacetate under basic conditions to form 6-ethoxybenzo[d]thiazole.
Formation of the Oxazole Ring: This involves the cyclization of an appropriate precursor, such as 2-aminophenol, with a carboxylic acid derivative.
Formation of the Isoxazole Ring: This can be synthesized by reacting a β-keto ester with hydroxylamine.
The final step involves coupling these heterocyclic components through a series of condensation reactions, typically using reagents like carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) to form the desired amide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. Molecular docking studies can provide insights into the three-dimensional interactions between the compound and its targets.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Design
Benzo[d]thiazole Derivatives
- Thioxothiazolidinyl-Acetamides (): These compounds (e.g., N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide) share a thiazolidine core but lack the ethoxy substitution and oxazole/isoxazole systems. The target compound’s 6-ethoxy group may enhance lipophilicity compared to unsubstituted analogs .
- N-Substituted Thiazole Carboxamides (): Compounds like ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate feature pyridinyl-thiazole scaffolds. While their carboxamide groups align with the target compound’s terminal moiety, the absence of oxazole and ethoxy groups differentiates their pharmacokinetic profiles.
Oxazole/Isoxazole Derivatives
- Thiophene-2-Carboxamide Derivatives (): Compounds such as methyl 1-[(2-amino-5-carbamoyl-4-methylthiophen-3-yl)carbonyl]-5-phenyl-4,5-dihydro-1H-pyrazole-3-carboxylate incorporate oxazole-like pyrazole rings. However, their thiophene cores differ from the target’s benzo[d]thiazole system. These analogs demonstrated moderate anticancer activity (e.g., IC₅₀ = 1.61–1.98 µg/mL for HepG-2), highlighting the importance of heterocyclic diversity in bioactivity .
- 5-Methylisoxazole-3-carboxamide Precursors () : Synthesized via oxime formation and cyclization, intermediates like ethyl 5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxylate share the isoxazole-carboxamide motif. The target compound’s methylisoxazole group may confer similar metabolic stability but with altered steric effects due to the oxazole linkage .
Pharmacological and Physicochemical Properties
- Solubility : The carboxamide and oxazole groups may enhance aqueous solubility relative to ester-containing analogs (e.g., ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate in ) .
Spectral and Analytical Data
Biological Activity
N-(4-((6-ethoxybenzo[d]thiazol-2-yl)carbamoyl)oxazol-2-yl)-5-methylisoxazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on available literature, including structure-activity relationships (SAR), case studies, and experimental findings.
Chemical Structure
The compound can be broken down into several structural components:
- Ethoxybenzo[d]thiazole : Known for its antimicrobial properties.
- Oxazole and isoxazole moieties : These heterocycles are often associated with various biological activities, including anti-inflammatory and anticancer effects.
- Carboxamide group : This functional group is critical for biological interactions.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a series of 5-(2-aminothiazol) isoxazole derivatives were tested against Mycobacterium tuberculosis, demonstrating potent bactericidal activity while maintaining low cytotoxicity towards eukaryotic cells .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against M. tuberculosis | Cytotoxicity (IC50) |
|---|---|---|
| Compound 3 | Strong bactericidal | High |
| Compound 4 | Moderate bactericidal | Moderate |
| N-(4-(6-Ethoxybenzo[d]thiazol... | Potentially strong | Low |
Anticancer Activity
The compound's structural analogs have also been evaluated for anticancer properties. Research indicates that certain derivatives can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis. Notably, compounds that incorporate the thiazole and isoxazole cores have shown promise in preclinical models.
Structure–Activity Relationships (SAR)
The SAR studies reveal that modifications to the thiazole and isoxazole rings can enhance biological activity. For example, the introduction of various substituents at specific positions on these rings has been linked to improved potency against bacterial strains and cancer cell lines.
Key Findings from SAR Studies
- Substituent Effects : Alkyl or halogen substituents on the thiazole ring significantly increase antimicrobial activity.
- Carboxamide Modifications : Variations in the carboxamide group can affect solubility and bioavailability, impacting overall efficacy.
Case Studies
- Case Study 1 : A study involving a derivative of this compound demonstrated a significant reduction in tumor size in an animal model of breast cancer when administered at a specific dosage over four weeks.
- Case Study 2 : Another investigation highlighted the compound's effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis, showcasing its potential as a novel therapeutic agent.
Q & A
Basic: What are the established synthetic routes for this compound, and how are intermediates characterized?
Answer:
The synthesis typically involves multi-step reactions, starting with coupling the benzo[d]thiazole and isoxazole moieties. Key steps include:
- Amide bond formation : Use coupling agents like DCC (dicyclohexylcarbodiimide) or HATU in solvents such as DMF or dichloromethane .
- Oxazole ring construction : Cyclization via carbamoyl intermediates under reflux conditions .
- Characterization :
Advanced: How can reaction conditions be optimized to improve yield and purity?
Answer:
Critical variables include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures improve crystallization .
- Catalysts : Pd-based catalysts for cross-coupling steps or iodine/triethylamine for cyclization .
- Temperature control : Reflux (80–100°C) for cyclization vs. room temperature for amide coupling .
- Reaction monitoring : Thin-layer chromatography (TLC) with UV visualization ensures step completion .
Advanced: How should researchers resolve contradictory spectroscopic data during structural validation?
Answer:
Contradictions (e.g., unexpected NMR shifts) may arise from:
- Tautomerism or rotamerism : Use variable-temperature NMR to identify dynamic equilibria .
- Impurity interference : Purify via column chromatography or recrystallization, then re-analyze .
- X-ray crystallography : Resolve ambiguous stereochemistry or bonding patterns .
- Comparative analysis : Cross-reference with structurally similar compounds (e.g., ) .
Basic: What in vitro assays are recommended to screen for biological activity?
Answer:
- Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus or E. coli .
- Anticancer assays : MTT viability testing on cancer cell lines (e.g., melanoma, breast cancer) .
- Enzyme inhibition : Fluorescence-based assays for kinases (e.g., GSK-3β) using ATP-competitive probes .
Advanced: How can molecular docking predict target interactions for this compound?
Answer:
- Target selection : Prioritize proteins with known benzothiazole/isoxazole affinity (e.g., kinases, DNA topoisomerases) .
- Software tools : AutoDock Vina or Schrödinger Suite for binding pose prediction .
- Validation : Compare docking scores with experimental IC₅₀ values from related compounds (e.g., derivatives) .
Advanced: What strategies guide SAR analysis for derivative development?
Answer:
- Core modifications : Replace ethoxy groups with methoxy or halogens to assess electronic effects .
- Bioisosteric substitution : Swap oxazole with thiazole or pyrazole rings to evaluate ring-specific activity .
- Pharmacophore mapping : Identify critical H-bond donors/acceptors using 3D-QSAR models .
Basic: What stability studies are essential for this compound under experimental conditions?
Answer:
- Thermal stability : TGA/DSC analysis to determine decomposition temperatures .
- Hydrolytic stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
- Light sensitivity : UV-Vis spectroscopy under controlled illumination to detect photodegradation .
Advanced: How can researchers address low solubility in biological assays?
Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations .
- Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to enhance bioavailability .
- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
